molecular formula C10H9BrO4 B6246533 2-bromo-5-(ethoxycarbonyl)benzoic acid CAS No. 1824598-55-1

2-bromo-5-(ethoxycarbonyl)benzoic acid

Cat. No.: B6246533
CAS No.: 1824598-55-1
M. Wt: 273.08 g/mol
InChI Key: CUMJRUBPQVLERX-UHFFFAOYSA-N
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Description

2-bromo-5-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and an ethoxycarbonyl group, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(ethoxycarbonyl)benzoic acid typically involves the bromination of 5-(ethoxycarbonyl)benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetone.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Esterification: Formation of ethyl esters.

    Reduction: Formation of benzyl alcohols or benzaldehydes.

Scientific Research Applications

2-bromo-5-(ethoxycarbonyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(ethoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In esterification reactions, the carboxylic acid group reacts with an alcohol to form an ester linkage. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and ethoxycarbonyl groups, which can stabilize reaction intermediates and facilitate various transformations.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxycarbonyl group.

    2-bromo-5-nitrobenzoic acid: Contains a nitro group instead of an ethoxycarbonyl group.

    2-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of an ethoxycarbonyl group.

Uniqueness

2-bromo-5-(ethoxycarbonyl)benzoic acid is unique due to the presence of both a bromine atom and an ethoxycarbonyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

1824598-55-1

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

2-bromo-5-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)6-3-4-8(11)7(5-6)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

CUMJRUBPQVLERX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C(=O)O

Purity

95

Origin of Product

United States

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